2-(azepan-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-yl)butan-1-amine is an organic compound with the molecular formula C10H22N2 It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)butan-1-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions. For instance, the reaction of 1-bromobutane with azepane (hexamethyleneimine) in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Scientific Research Applications
2-(azepan-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethan-1-amine: Similar in structure but with a shorter carbon chain.
Hexamethyleneimine: A cyclic amine with a similar ring structure but lacking the butylamine side chain.
Uniqueness
2-(azepan-1-yl)butan-1-amine is unique due to its specific combination of a six-membered azepane ring and a butylamine side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2-(azepan-1-yl)butan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-2-10(9-11)12-7-5-3-4-6-8-12/h10H,2-9,11H2,1H3 |
InChI Key |
IPHDDHZWCROIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.